molecular formula C10H23NO4 B1617673 Bis(2-(2-methoxyethoxy)ethyl)amine CAS No. 5732-47-8

Bis(2-(2-methoxyethoxy)ethyl)amine

Cat. No. B1617673
CAS RN: 5732-47-8
M. Wt: 221.29 g/mol
InChI Key: FFCWGAORQXNZCL-UHFFFAOYSA-N
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Description

Bis(2-(2-methoxyethoxy)ethyl)amine is a chemical compound with the CAS Number: 5732-47-8 . It has a molecular weight of 221.3 and its IUPAC name is N,N-bis[2-(2-methoxyethoxy)ethyl]amine .


Molecular Structure Analysis

The molecular formula of this compound is C10H23NO4 . The structure includes two methoxyethoxyethyl groups attached to a central amine (NH) group .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of 278.3±25.0 °C at 760 mmHg . The compound has a density of 1.0±0.1 g/cm3 . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Formation and Reactivity in Complexes

Bis(2-(2-methoxyethoxy)ethyl)amine has been studied in the context of its role in forming bis(mu-oxo)dinickel(III) complexes. These complexes exhibit characteristic UV-vis absorption and resonance Raman bands, suggesting potential applications in photochemistry and spectroscopy. The bis(mu-oxo)dinickel(III) complexes supported by mononucleating ligands show a gradual decomposition, leading to benzylic hydroxylation, which could be of interest in organic synthesis and catalysis (Itoh et al., 2001).

Photopolymerization and Dental Applications

In dental science, this compound derivatives have been used as photoinitiators for the polymerization of vinylcyclopropanes. These derivatives exhibit higher photopolymerization reactivity compared to conventional systems, indicating potential use in dental composite materials and related applications (Catel et al., 2016).

Chemical Stability and Reactivity

The chemical properties of bis(2-methoxyethyl)aminosulfur trifluoride, a derivative of this compound, have been explored. It is effective in converting alcohols to alkyl fluorides and carboxylic acids to trifluoromethyl derivatives, offering insights into its broad-spectrum deoxofluorinating capabilities with enhanced thermal stability (Lal et al., 1999).

Surface Coatings and Material Science

In material science, poly[bis((methoxyethoxy)ethoxy)phosphazene], related to this compound, has been used for creating thin-layer grafts on various organic polymer surfaces. This application is crucial for developing advanced materials with tailored surface properties (Allcock et al., 1992).

Safety and Hazards

Safety data sheets indicate that Bis(2-(2-methoxyethoxy)ethyl)amine is a flammable liquid and vapor . It may damage fertility or the unborn child . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . In case of ingestion, medical attention is required and vomiting should not be induced .

properties

IUPAC Name

2-(2-methoxyethoxy)-N-[2-(2-methoxyethoxy)ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO4/c1-12-7-9-14-5-3-11-4-6-15-10-8-13-2/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCWGAORQXNZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCNCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205938
Record name Bis(2-(2-methoxyethoxy)ethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5732-47-8
Record name 2-(2-Methoxyethoxy)-N-[2-(2-methoxyethoxy)ethyl]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5732-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-(2-methoxyethoxy)ethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005732478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-(2-methoxyethoxy)ethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[2-(2-methoxyethoxy)ethyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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